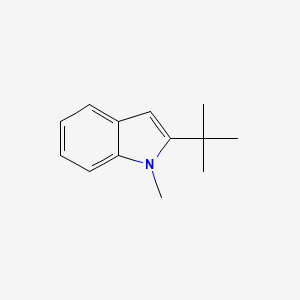
6-methoxy-2-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2-methyl-4H-chromen-4-one is a chemical compound belonging to the chromone family. Chromones are a class of compounds known for their diverse biological activities and are often found in natural products. The structure of this compound consists of a chromone core with a methoxy group at the 6th position and a methyl group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-methoxy-2-methyl-4H-chromen-4-one is through the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. The reaction typically requires elevated temperatures and can be carried out under solvent-free conditions using a high-speed ball mill mixer .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-methoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromone to dihydrochromone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
6-methoxy-2-methyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-methoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one
- 6-methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- 6-methoxy-4-methyl-2H-chromen-2-one
Uniqueness
6-methoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position and the methyl group at the 2nd position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
65547-58-2 |
|---|---|
Fórmula molecular |
C11H10O3 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
6-methoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C11H10O3/c1-7-5-10(12)9-6-8(13-2)3-4-11(9)14-7/h3-6H,1-2H3 |
Clave InChI |
KMFVWJYBXCLURH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)


![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)
![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)



![1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride](/img/structure/B11909932.png)



